2-cyano-2-[(3-methoxyphenyl)hydrazono]-N'-(2-methylbenzylidene)acetohydrazide
Description
2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their versatility in organic synthesis and potential biological activities
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1Z)-N-(3-methoxyanilino)-2-[(2Z)-2-[(2-methylphenyl)methylidene]hydrazinyl]-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C18H17N5O2/c1-13-6-3-4-7-14(13)12-20-23-18(24)17(11-19)22-21-15-8-5-9-16(10-15)25-2/h3-10,12,21H,1-2H3,(H,23,24)/b20-12-,22-17- |
InChI Key |
ZHZPQMXKJRCMDU-WUQLJOAXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N\NC(=O)/C(=N\NC2=CC(=CC=C2)OC)/C#N |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C(=NNC2=CC(=CC=C2)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and appropriate aldehydes or ketones. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The general reaction scheme can be represented as follows:
Condensation Reaction: Cyanoacetohydrazide reacts with 3-methoxybenzaldehyde and 2-methylbenzaldehyde in the presence of an acid catalyst to form the desired hydrazone compound.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, with the reaction mixture being stirred for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazones and other derivatives.
Scientific Research Applications
2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which can influence its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
- 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse applications in scientific research, making it a valuable compound for further exploration.
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